1-Trityl-3-methylpiperazine

Beschreibung

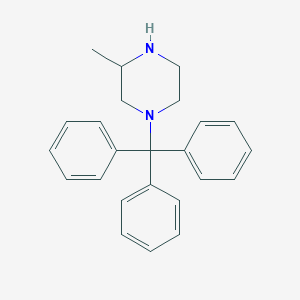

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQPZHRDKLOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Trityl 3 Methylpiperazine

Established Synthetic Routes to 1-Trityl-3-methylpiperazine

The synthesis of this compound involves a multi-step process that includes forming the core piperazine (B1678402) structure, introducing the protective trityl group, and controlling the stereochemistry.

Strategies for Piperazine Ring Formation

The piperazine scaffold is a prevalent feature in many FDA-approved drugs. nih.gov Consequently, numerous methods for its synthesis have been developed. The formation of carbon-substituted piperazine rings, such as the 3-methylpiperazine core, is often achieved through the cyclization of corresponding linear diamine precursors. nih.gov

Alternative strategies for creating the piperazine ring include:

Hydrogenation of Pyrazines : This method involves the reduction of a pyrazine (B50134) ring to its saturated piperazine analog. nih.govconnectjournals.com For example, pyrazine-2-carboxylic acid can be converted through esterification and subsequent hydrogenation to form a piperazine derivative. connectjournals.com

Dimerization of Aziridines : A [3+3]-type dimerization of aziridine (B145994) derivatives can also yield a piperazine structure, though this method is often limited by the specific starting materials. nih.gov

From Primary Amines : A more recent approach involves building the piperazine ring from a primary amino group. This method relies on a sequential double Michael addition of nitrosoalkenes to an amine, followed by a stereoselective catalytic reductive cyclization of the resulting oxime groups to form the piperazine ring. nih.gov

A summary of common strategies is presented below.

Table 1: General Strategies for Piperazine Ring Synthesis| Synthetic Strategy | Description | Key Intermediates | Reference(s) |

|---|---|---|---|

| Cyclization of Diamines | The most common approach, involving the ring-closure of a linear precursor containing two amine functionalities. | Linear diamines | nih.gov |

| Hydrogenation of Pyrazines | Reduction of the aromatic pyrazine ring to form the saturated piperazine heterocycle. | Pyrazine derivatives | nih.govconnectjournals.com |

| Reductive Cyclization | Double Michael addition of nitrosoalkenes to a primary amine followed by catalytic reductive cyclization. | Bis(oximinoalkyl)amines | nih.gov |

| From Amino Acids | Cyclic dimerization of amino acids can produce piperazine-2,5-diones, which can be further reduced. | Amino acids, Piperazine-2,5-diones | researchgate.net |

Introduction of the Trityl Protecting Group

The trityl (triphenylmethyl) group is a large, sterically bulky protecting group used for amines and alcohols. total-synthesis.comontosight.ai Its primary function in this compound is to protect the nitrogen at the 1-position, allowing for selective reactions at the other nitrogen. cymitquimica.com The introduction of the trityl group is typically achieved by reacting the piperazine derivative with trityl chloride in the presence of a base. commonorganicchemistry.comprepchem.com The base, often pyridine (B92270) or triethylamine, serves to neutralize the HCl byproduct generated during the reaction. total-synthesis.com The reaction proceeds via an SN1 mechanism involving the formation of a stable trityl cation. total-synthesis.com

A typical procedure involves dissolving the starting piperazine (e.g., 2-methylpiperazine) in a suitable solvent like tetrahydrofuran (B95107) (THF) and then adding trityl chloride. prepchem.comchemsrc.com

Table 2: Typical Reaction Conditions for N-Tritylation of Piperazine

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Reference(s) |

|---|---|---|---|---|---|

| Piperazine | Trityl Chloride | Triethylamine | Tetrahydrofuran (THF) | 0°C to room temperature, 48 hours | prepchem.com |

| Amine | Trityl Chloride | Pyridine | Not specified | Catalytic DMAP can be added | total-synthesis.com |

Enantioselective and Diastereoselective Synthesis Approaches

Achieving the correct stereochemistry at the C3 position is critical for the utility of this compound as a chiral building block. cymitquimica.com Enantioselective and diastereoselective syntheses are employed to produce a specific stereoisomer, such as the (R)- or (S)-enantiomer, in high purity. uni-hamburg.de

Key approaches to stereoselective synthesis include:

Use of Chiral Auxiliaries : A chiral auxiliary, such as Ellman's tert-butanesulfinamide, can be used to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. osi.lv This method is highly effective for preparing chiral amines with multiple stereogenic centers. osi.lv

Asymmetric Catalysis : Chiral catalysts, such as copper complexes with chiral ligands (e.g., Cu-BOX), can promote enantioselective transformations. nih.gov For instance, a chiral Cu-based complex can catalyze the enantioselective union of alkyl ethers and heterodienes. nih.gov

Starting from a Chiral Pool : The synthesis can begin with an enantiomerically pure starting material, such as a natural amino acid. For example, cyclic dimerization of L-Alanine could lead to a chiral dimethylpiperazine-2,5-dione, which can serve as a precursor. researchgate.net

Asymmetric Lithiation : The use of a strong organolithium base, like s-BuLi, in the presence of a chiral ligand such as (–)-sparteine, can achieve enantioselective deprotonation and subsequent functionalization of N-protected heterocycles. whiterose.ac.uk

Advanced Chemical Modifications and Derivatization

Once synthesized, this compound can be further modified. The presence of the trityl group on one nitrogen and a free secondary amine on the other allows for controlled, stepwise functionalization.

Regioselective Functionalization of the Piperazine Core

The bulky trityl group at the N1 position sterically hinders this nitrogen, directing reactions to occur regioselectively at the unprotected N4 nitrogen. This allows for the introduction of various substituents at the N4 position through standard amine chemistry, such as alkylation, acylation, or reductive amination.

Furthermore, directed deprotonation using organolithium reagents can enable functionalization at the carbon atoms of the piperazine ring. whiterose.ac.uk Studies on the lithiation of N-Boc-N′-trityl piperazine have shown that this strategy can be used to introduce electrophiles to the ring itself, providing a pathway to more complex substituted piperazines. whiterose.ac.uk

Selective Trityl Group Deprotection and Subsequent Transformations

The trityl group is known for its lability under acidic conditions. glenresearch.com This allows for its selective removal without disturbing other, more robust protecting groups. The deprotection is readily achieved by treatment with acids such as trifluoroacetic acid (TFA), formic acid, or acetic acid. total-synthesis.comcommonorganicchemistry.com The mechanism involves protonation of the nitrogen followed by the cleavage of the C-N bond to release the free amine and the highly stable trityl cation. total-synthesis.com

Table 3: Common Reagents for Trityl Group Deprotection | Reagent | Conditions | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | Trifluoroacetic Acid (TFA) | Often used in a solution with a scavenger. | A strong acid that ensures complete and rapid deprotection. commonorganicchemistry.comnih.gov | | Formic Acid | Cold formic acid (e.g., 97+%) for a short duration. | A milder alternative to TFA. total-synthesis.com | | Acetic Acid | Can be used for deprotection in the presence of other acid-sensitive groups like TBS ethers. | Provides a higher degree of selectivity. total-synthesis.com |

Once the trityl group is removed, the N1 nitrogen becomes available for further chemical transformations. This sequential protection-functionalization-deprotection strategy is a powerful tool. It allows for the synthesis of piperazine derivatives with different substituents at the N1 and N4 positions, which is a common requirement in the development of pharmaceutical agents. After deprotection, the newly freed secondary amine can undergo a second round of functionalization, such as acylation or alkylation, to complete the synthesis of a complex target molecule.

Exploitation of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The asymmetric synthesis of this compound, a chiral molecule, necessitates the use of methodologies that can control the stereochemical outcome of the reaction. The introduction of a methyl group at the C-3 position of the piperazine ring creates a stereocenter, leading to the existence of (R) and (S) enantiomers. To selectively synthesize one enantiomer over the other, chemists employ chiral auxiliaries and catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While the use of chiral auxiliaries in the synthesis of various biologically active compounds is a well-established strategy, specific examples directly applied to this compound are not extensively detailed in the reviewed literature. nih.gov However, the principles can be extrapolated from syntheses of similar chiral heterocycles. For instance, pseudoephedrine has been widely used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu Another practical chiral auxiliary is pseudoephenamine, which has shown broad utility in asymmetric synthesis, often with improved diastereoselectivities compared to pseudoephedrine. harvard.edu Camphorsultams are also effective chiral auxiliaries, as demonstrated in the asymmetric synthesis of α-methylcysteine derivatives. nih.gov

Catalytic asymmetric synthesis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of substituted piperazines. nih.govbenthamdirect.com Palladium-catalyzed reactions have emerged as a powerful tool. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines. caltech.edu Another approach involves the catalytic diastereoselective intramolecular palladium-catalyzed hydroamination. nih.gov

Ruthenium catalysts, such as the Noyori-Ikariya catalyst, have been employed in the asymmetric transfer hydrogenation of cyclic imines to produce enantioenriched piperazines. organic-chemistry.org This method has been shown to be scalable and tolerates a wide range of functional groups. organic-chemistry.org Furthermore, the direct asymmetric lithiation of N-Boc piperazines using a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate allows for the enantioselective functionalization at the α-position. mdpi.com

The following table summarizes some chiral auxiliaries and catalysts that are relevant to the asymmetric synthesis of chiral piperazines.

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Piperazine Synthesis

| Chiral Reagent Type | Specific Example | Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Pseudoephedrine | Diastereoselective alkylation reactions. harvard.edu | harvard.edu |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation with improved diastereoselectivities. harvard.edu | harvard.edu |

| Chiral Auxiliary | Camphorsultam | Asymmetric synthesis of α-methylcysteine derivatives. nih.gov | nih.gov |

| Chiral Catalyst | Palladium complexes with PHOX ligands | Catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. caltech.edu | caltech.edu |

| Chiral Catalyst | Ruthenium-Noyori−Ikariya catalyst | Asymmetric transfer hydrogenation of cyclic imines. organic-chemistry.org | organic-chemistry.org |

| Chiral Ligand | (-)-Sparteine | Asymmetric lithiation-substitution of N-Boc piperazines. mdpi.com | mdpi.com |

Green Chemistry Principles in the Synthesis of N-Tritylpiperazines

The application of green chemistry principles to the synthesis of N-tritylpiperazines is part of a broader effort within the pharmaceutical and chemical industries to develop more sustainable and environmentally friendly processes. mit.edunih.gov Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. mit.edu For the synthesis of N-tritylpiperazines, this involves developing sustainable synthetic protocols and evaluating the use of environmentally benign reagents and solvents.

Development of Sustainable Synthetic Protocols

Recent advancements in the synthesis of piperazines have focused on developing more efficient and sustainable routes. benthamdirect.comscilit.com This includes the use of innovative methodologies such as microwave-assisted synthesis, photo-redox reactions, and bio-inspired methods. benthamdirect.com For instance, a simplified one-pot, one-step synthesis of monosubstituted piperazine derivatives has been reported, which avoids the need for protecting groups and utilizes a reusable heterogeneous catalyst. nih.gov This approach aligns with the green chemistry principle of reducing derivatives and using catalytic reagents. acs.org

Photoredox catalysis, in particular, offers a greener approach by using light to drive chemical reactions, often with high efficiency and selectivity. mdpi.com The use of organic photoredox catalysts further enhances the sustainability of these methods by avoiding potentially toxic and expensive transition metals. mdpi.com The transition of such methods from batch to continuous flow processing can also offer advantages in terms of safety, efficiency, and scalability. mdpi.com

Furthermore, multicomponent reactions, such as the Petasis reaction, are being explored for the synthesis of piperazine analogs under more sustainable conditions. researchgate.net By changing the energy source from conventional refluxing to microwave irradiation or ultrasonication, reaction times can be significantly reduced, and energy consumption can be lowered. researchgate.net

Evaluation of Environmentally Benign Reagents and Solvents

The choice of reagents and solvents plays a critical role in the environmental impact of a synthetic process. nih.gov One of the core principles of green chemistry is to avoid or replace hazardous solvents with safer alternatives. mit.edu In the context of N-tritylpiperazine synthesis, this means moving away from traditional volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or ionic liquids. mit.edunih.gov

Research has demonstrated the feasibility of conducting reactions for piperazine synthesis in more environmentally friendly solvents. For example, the Petasis reaction for preparing piperazine analogs has been successfully carried out in various polar protic and aprotic solvents, with microwave synthesis showing high yields in acetonitrile/dichloromethane mixtures. researchgate.net While these are still organic solvents, the significant reduction in reaction time contributes to a greener process. An efficient green chemistry approach to the synthesis of N-substituted piperidones, a related class of heterocycles, has been developed, highlighting the potential for applying similar principles to piperazine synthesis. nih.gov

The following table provides examples of greener alternatives to traditional reagents and solvents that are relevant to the synthesis of N-tritylpiperazines and related compounds.

Table 2: Environmentally Benign Reagents and Solvents

| Category | Greener Alternative | Traditional Counterpart | Rationale for "Greener" Classification | Reference |

|---|---|---|---|---|

| Catalyst | Heterogeneous catalysts (e.g., metal ions on polymeric resin) | Homogeneous catalysts, stoichiometric reagents | Easy separation and reusability, reducing waste. nih.gov | nih.gov |

| Catalyst | Organic photoredox catalysts | Transition-metal photoredox catalysts | Avoids the use of potentially toxic and expensive heavy metals. mdpi.com | mdpi.com |

| Energy Source | Microwave irradiation, ultrasonication | Conventional heating (reflux) | Reduces reaction times and energy consumption. researchgate.net | researchgate.net |

| Solvent | Water, supercritical fluids, ionic liquids | Volatile organic compounds (e.g., dichloromethane, toluene) | Reduced toxicity, flammability, and environmental persistence. mit.edunih.gov | mit.edunih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Trityl 3 Methylpiperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1-Trityl-3-methylpiperazine in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

While a one-dimensional (1D) ¹H NMR spectrum provides initial information on the types and number of protons, the complexity of the this compound molecule, with its overlapping signals from the piperazine (B1678402) ring and the bulky trityl group, necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. mdpi.com

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, COSY would be used to trace the connectivity of protons within the piperazine ring, for instance, identifying the protons adjacent to the methyl-substituted carbon (C3) and following the spin system around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbon atoms. It allows for the definitive assignment of each carbon atom in the piperazine ring and the methyl group by linking them to their known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment would provide key evidence linking the protons of the piperazine ring to the quaternary carbon of the trityl group, confirming the point of attachment. It would also show correlations between the methyl protons and the C3 and C2 carbons of the piperazine ring.

The combination of these techniques allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts, as illustrated in the hypothetical data table below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Trityl-C (quaternary) | - | ~77.0 | Trityl-Ar-H → Trityl-C; Piperazine H2/H6 → Trityl-C |

| Trityl-Ar (aromatic) | ~7.1-7.5 (m) | ~126-145 | Trityl-Ar-H → Trityl-C, other Trityl-Ar-C |

| Piperazine C2, C6 (N-Trityl) | ~2.5-2.7 (m) | ~50.0 | H2/H6 → C3/C5, Trityl-C |

| Piperazine C3 | ~2.8-3.0 (m) | ~53.0 | H3 → C2, C5, Methyl-C |

| Piperazine C5 | ~2.9-3.1 (m) | ~46.0 | H5 → C3, C6 |

| Methyl-C (on C3) | ~1.1 (d) | ~18.0 | Methyl-H → C3, C2 |

Beyond simple connectivity, NMR spectroscopy is a powerful tool for investigating the dynamic, three-dimensional structure or conformation of molecules in solution. nih.gov For this compound, the piperazine ring can theoretically exist in various conformations, such as chair, boat, or twist-boat. The presence of the exceptionally bulky trityl group on one nitrogen and a methyl group at the C3 position significantly influences this conformational equilibrium.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other, typically within 5 Å. This is critical for determining the relative orientation of the substituents. For instance, NOE signals between the aromatic protons of the trityl group and specific protons on the piperazine ring would confirm that the trityl group likely adopts an equatorial position to minimize steric hindrance. Further NOE correlations involving the methyl group would elucidate its preferred axial or equatorial orientation.

Variable-Temperature (VT) NMR: The rotation around the N-trityl bond may be restricted due to the steric bulk, potentially leading to the observation of distinct conformers (rotamers) at low temperatures. researchgate.net VT-NMR studies can be used to monitor changes in the NMR spectrum as a function of temperature. By analyzing the coalescence of signals as the temperature is raised, it is possible to calculate the energy barrier for conformational exchange processes like ring inversion or rotation around the N-C bond. researchgate.net

These advanced applications provide a detailed picture of the molecule's preferred shape and flexibility in solution, which is crucial for understanding its interactions. auremn.org.br

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is a cornerstone for molecular characterization, providing precise information on molecular weight and fragmentation patterns, which in turn aids in structural confirmation and quantification.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This allows for the determination of the exact mass, which is calculated using the masses of the most abundant isotopes of the constituent elements. nih.gov

For this compound (Molecular Formula: C₂₄H₂₆N₂), the monoisotopic mass is 342.2096 g/mol . chemspider.com An HRMS measurement confirming this exact mass provides strong evidence for the elemental composition, ruling out other potential formulas that might have the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural confirmation. The most characteristic fragmentation pathway for this molecule involves the cleavage of the C-N bond between the piperazine ring and the trityl group, leading to the formation of the highly stable triphenylmethyl (trityl) cation.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ (Parent Ion) | [C₂₄H₂₇N₂]⁺ | 343.2174 | Protonated molecular ion. |

| [C(C₆H₅)₃]⁺ (Trityl Cation) | [C₁₉H₁₅]⁺ | 243.1174 | The base peak, resulting from the cleavage of the N-trityl bond. |

| [M - C₁₉H₁₅]⁺ (Methylpiperazine moiety) | [C₅H₁₂N₂]⁺ | 100.1000 | The remaining piperazine portion after loss of the trityl group. |

Quantitative analysis of this compound or its derivatives, particularly at low concentrations in complex matrices, is often achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov These techniques offer high sensitivity and selectivity.

The most common approach is Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM). In an MRM experiment:

The parent ion of the target analyte (e.g., the protonated molecule [M+H]⁺) is selectively isolated.

This isolated ion is fragmented in a collision cell.

A specific, characteristic fragment ion (product ion) is monitored by the second mass analyzer.

This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the sample. For a derivative of this compound, a typical MRM method would monitor the transition from the parent ion to a stable fragment ion, such as the trityl cation. The intensity of the product ion signal is directly proportional to the concentration of the analyte over a defined linear range. researchgate.net Method validation would establish key parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.netscholars.direct

Table 3: Hypothetical MRM Parameters for a Derivative of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| This compound Derivative 'X' | [M+H]⁺ | 243.1 | Primary transition for quantification, based on the stable trityl cation. |

| This compound Derivative 'X' | [M+H]⁺ | [Product Ion 2] | Secondary transition for confirmation. |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional map of electron density, from which the precise position of every atom can be determined. mdpi.com

For this compound, an X-ray crystal structure would provide:

Unambiguous Confirmation of Connectivity: It would visually confirm the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule. mdpi.com

Solid-State Conformation: It would reveal the exact conformation of the piperazine ring, which is expected to be a chair conformation. The analysis would also show the precise orientation of the substituents; the bulky trityl group would be confirmed in an equatorial position to minimize steric strain, and the orientation of the C3-methyl group would also be fixed as either axial or equatorial.

Absolute Configuration: For a chiral molecule like (R)- or (S)-1-Trityl-3-methylpiperazine, X-ray crystallography is the gold standard for determining the absolute configuration of the stereocenter (C3) without ambiguity. whiterose.ac.uk

Table 4: Representative Crystallographic Data for a Heterocyclic Compound This table is a generalized example of the data that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter | Value |

| Chemical formula | C₂₄H₂₆N₂ |

| Formula weight | 342.48 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.1, 15.2, 13.5 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | ~2015 |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | < 5 |

| Piperazine Conformation | Chair |

| Trityl Group Position | Equatorial |

| Methyl Group Position | Equatorial |

Single Crystal X-ray Diffraction Analysis of Derivatives

While a single-crystal X-ray diffraction (XRD) structure for this compound is not publicly available, analysis of related N,N'-disubstituted piperazine derivatives provides significant insights into its probable solid-state structure. wm.edu Single-crystal XRD is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions. carleton.eduunimi.itcreative-biostructure.com

For instance, the crystal structure of 1,4-diphenylpiperazine (B1604790) has been determined, revealing an orthorhombic space group Pbca. wm.edu In contrast, derivatives with substituents linked by a saturated carbon, such as 1,4-diphenethylpiperazine, crystallize in a monoclinic space group C2/c. wm.edu The specific crystal system and space group are influenced by the nature and steric bulk of the substituents on the piperazine ring. For example, the structure of 1-benzhydryl-4-benzylpiperazine (B6105679) crystallizes in the monoclinic space group Pn. wm.edu

In salts of substituted piperazines, such as those of 1-(4-nitrophenyl)piperazine (B103982) with various organic acids, the piperazinium ring can adopt different conformations and engage in extensive hydrogen bonding networks. nih.gov For example, in 4-(4-nitrophenyl)piperazin-1-ium 2-chlorobenzoate, the cation and anion are disordered and linked by N—H⋯O hydrogen bonds. nih.gov Isomorphous structures, like the bromobenzoate and iodobenzoate derivatives, crystallize as hemihydrates. nih.gov The presence of bulky groups, like the trityl group, would significantly influence the crystal packing to minimize steric hindrance.

A hypothetical data table for a derivative, based on common findings in the literature for similar compounds, is presented below to illustrate the type of information obtained from a single-crystal XRD analysis.

| Crystallographic Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

Conformational Analysis of the Piperazine Ring and Trityl Moiety

Experimental Approaches to Conformational Studies

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying the conformational dynamics of piperazine rings in solution. Temperature-dependent NMR studies can reveal the energy barriers for ring inversion and rotation around the N-C bonds. acs.org For many piperazine derivatives, the piperazine ring exists in a dynamic equilibrium between different conformations, most commonly the chair and boat forms. scispace.com

For N-methylpiperazine, NMR experiments have been used to study its tautomeric protonation, showing that the protonation site can depend on the solvent and concentration. acs.orgnih.gov In the case of substituted piperazine-2,5-diones, NMR and X-ray crystallography have shown that the piperazine ring can be nearly planar or adopt a boat conformation depending on the solvent and substituents. unimelb.edu.au The bulky trityl group in this compound would be expected to have a significant impact on the conformational preferences and the rate of ring inversion.

Theoretical Basis of Conformational Energetics

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating the conformational energetics of molecules. scispace.com These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion. For the piperazine ring, the chair conformation is generally the most stable, but the presence of substituents can favor other conformations like the twist-boat. unicamp.br

Theoretical studies on N-methylpiperazine have explored the relative free energies of different protonated forms and their conformations in various solvents. acs.orgnih.gov These calculations often employ continuum dielectric solvent models to simulate the solvent environment. acs.org For more complex systems, molecular mechanics and molecular dynamics simulations are used to explore the conformational landscape. nih.gov

A summary of the common conformations of the piperazine ring and their general stability is provided in the table below.

| Piperazine Conformation | Relative Energy (approximate) | Key Features |

| Chair | Lowest | Staggered arrangement of all C-C and C-N bonds, minimizing torsional strain. |

| Twist-Boat | Intermediate | Relieves some steric strain present in the boat conformation. |

| Boat | Higher | Eclipsed bonds leading to torsional strain; potential for steric clashes. |

| Half-Chair | Highest | Typically a transition state for ring inversion. |

Computational Chemistry and Molecular Modeling of 1 Trityl 3 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide insights into reaction mechanisms, stability, and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

No specific DFT studies detailing the reaction pathways of 1-Trityl-3-methylpiperazine have been found in the surveyed literature. Such studies would be valuable for understanding its synthesis, degradation, and potential metabolic pathways. DFT calculations could elucidate the transition states and energy barriers associated with various reactions, such as N-dealkylation or oxidation. numberanalytics.comosti.govnih.govresearchgate.netresearchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis

Similarly, there is a lack of published research on the electrostatic potential mapping and charge distribution of this compound. An electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are critical for understanding intermolecular interactions, including those with biological targets. researchgate.netlibretexts.orgresearchgate.netacs.org The bulky trityl group is expected to create a large, non-polar surface, while the nitrogen atoms of the piperazine (B1678402) ring would be regions of negative electrostatic potential. A detailed charge distribution analysis would quantify the partial charges on each atom, providing a more granular view of the molecule's electronic landscape.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules over time.

Exploration of Conformational Space and Dynamic Flexibility

Specific molecular dynamics simulations to explore the conformational space and dynamic flexibility of this compound have not been reported. The piperazine ring can adopt various conformations, such as chair and boat forms, and the presence of the large trityl group would significantly influence the energetic favorability of these conformations and the rotational freedom around the C-N bonds. oup.com

Simulation of Solvent Effects on Molecular Conformation

The influence of different solvents on the conformation of this compound has not been a subject of published computational studies. Solvent simulations are crucial as the conformation of a molecule can change significantly in different environments, which in turn affects its properties and biological activity. rsc.orgacs.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. While numerous docking studies have been conducted on various piperazine derivatives, demonstrating their potential to interact with a wide range of biological targets, specific docking studies involving this compound are not available in the current body of scientific literature. uab.catmdpi.comresearchgate.netresearchgate.netnih.gov Such studies would be essential to hypothesize its potential biological targets and mechanism of action.

Prediction of Binding Modes with Biological Targets

Molecular docking is a primary computational tool used to predict the preferred orientation, or "binding mode," of a ligand when it binds to a receptor. rsc.orgplos.org This process involves placing the ligand into the receptor's binding site in various conformations and scoring their stability. For piperazine-containing scaffolds, such as the one in this compound, docking studies have been instrumental in elucidating interactions with various receptors.

For instance, in studies of arylpiperazine derivatives targeting the 5-HT1A serotonin (B10506) receptor, computer simulations predict that the protonated piperazine moiety interacts with key acidic residues like Asp3.32 in transmembrane helix 3 (TMH 3). uab.cat The bulky trityl group of this compound would be expected to occupy a significant hydrophobic pocket within a target receptor. cymitquimica.comoup.com Similarly, induced-fit docking (IFD) protocols, which allow for flexibility in both the ligand and the receptor, have been used to predict the binding modes of piperazine-containing inhibitors in the hepatitis C virus (HCV) NS5B polymerase. nih.gov These simulations revealed that the methylpiperazine substituent was largely exposed to the solvent, while other parts of the molecule formed specific hydrogen bonds and occupied hydrophobic pockets. nih.gov Such studies provide a high-resolution model of the ligand-receptor complex, guiding further structural modifications to enhance binding. rsc.org

Analysis of Key Interaction Residues and Binding Affinities

Following the prediction of a binding mode, a detailed analysis identifies the specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are crucial for the stability of the ligand-receptor complex. uab.catoup.com

In the case of a 5-HT1A receptor model with an arylpiperazine ligand, key interactions were predicted with residues Asp3.32, Thr5.39, Ser5.42, and Trp6.48. uab.cat For HCV NS5B inhibitors containing a piperazine moiety, docking studies identified hydrogen bonds with the backbone amides of Ser476 and Tyr477 and hydrophobic interactions with residues such as Leu419, Met423, and Trp528. nih.gov

Computational methods also allow for the estimation of binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki). nih.gov These values provide a quantitative measure of how strongly a ligand is predicted to bind to its target, allowing for the ranking of different compounds. For a series of 6-aminoquinolone inhibitors, predicted Ki values suggested high binding affinity for NS5B, with piperazine-based derivatives being particularly potent. nih.gov

Table 1: Example of Predicted Interactions and Affinities for a Piperazine-Containing Ligand

This interactive table provides examples of key interaction residues and predicted binding affinities derived from molecular docking studies of piperazine-containing compounds, illustrating the type of data generated in computational analyses.

| Target | Ligand Type | Key Interacting Residues | Predicted Affinity (Ki) | Reference |

| 5-HT1A Receptor | Arylpiperazine | Asp3.32, Thr5.39, Ser5.42, Trp6.48 | 4.1 nM (experimental) | uab.cat |

| HCV NS5B Polymerase | 6-Aminoquinolone | Ser476, Tyr477 (H-Bonds); Leu419, Val485 (Hydrophobic) | Potent (Predicted) | nih.gov |

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling is another powerful computational strategy used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov3ds.commdpi.com

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. nih.govmdpi.com

Ligand-Based Pharmacophore Generation: This method is used when the 3D structure of the target receptor is unknown, but a set of active ligands is available. mdpi.com The ligands are superimposed, and their common chemical features are extracted to create a pharmacophore model that represents the key requirements for biological activity. mdpi.comnih.gov

Structure-Based Pharmacophore Generation: When the 3D structure of the protein-ligand complex is known (from X-ray crystallography or NMR), a pharmacophore can be derived directly from the interactions observed in the binding site. nih.govijper.org This approach identifies the crucial features of the ligand that interact with the receptor, providing a more accurate and detailed model. inteligand.com

Table 2: Comparison of Pharmacophore Generation Methods

This interactive table outlines the key differences between ligand-based and structure-based pharmacophore generation techniques.

| Feature | Ligand-Based Pharmacophore | Structure-Based Pharmacophore |

| Requirement | A set of active ligands; receptor structure not needed. mdpi.com | 3D structure of the target-ligand complex. nih.gov |

| Process | Align active molecules and identify common features. mdpi.com | Analyze ligand-receptor interactions in the binding site. ijper.org |

| Basis | Infers features from active compounds. | Directly based on observed molecular interactions. |

| Application | Useful when target structure is unknown. | Provides a more precise model of the binding requirements. |

Virtual Screening Applications for Novel Ligand Discovery

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. plos.orgnih.govnih.gov This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active at the target of interest. nih.govmdpi.com

A typical virtual screening workflow is often hierarchical. nih.gov For example, in a search for novel juvenile hormone (JH) agonists, researchers first used a ligand-based pharmacophore model to screen a database of 5 million compounds. nih.gov The initial hits were then subjected to more computationally intensive methods like molecular docking and free energy calculations (e.g., MM/PBSA) to refine the selection. nih.gov This multi-step process successfully identified a novel piperazine-based hit compound that was structurally distinct from known agonists. nih.gov Virtual screening based on pharmacophore models has proven effective in discovering new lead compounds for a wide range of biological targets. plos.orgnih.gov

Structure Activity Relationship Sar Studies of 1 Trityl 3 Methylpiperazine Derivatives

Systematic Modification of the Piperazine (B1678402) Core

The piperazine ring is a versatile scaffold in medicinal chemistry, offering two nitrogen atoms that can be modified to tune the molecule's properties. nih.gov In derivatives of 1-Trityl-3-methylpiperazine, the N1 position is occupied by the bulky trityl group, leaving the N4 nitrogen as a prime location for introducing diverse substituents to modulate biological activity. Additionally, the stereochemistry of the methyl group at the C3 position presents another crucial factor for optimizing molecular interactions with biological targets.

Impact of N-Substituents on Biological Activity and Selectivity

The substituent at the N4 position of the piperazine ring plays a pivotal role in determining the biological activity and selectivity of this compound derivatives. The introduction of various N-substituents, including alkyl, aryl, and acyl groups, can significantly alter the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn affects target binding and pharmacokinetics. researchgate.netmdpi.com

Research on various N-substituted piperazines has demonstrated that both the nature and size of the substituent are critical. For instance, in related N-arylpiperazine scaffolds, modifications to the aryl group, such as the introduction of electron-withdrawing or electron-donating groups, can dramatically influence receptor affinity and functional activity. nih.govmdpi.com Studies have shown that lipophilic substituents, like trifluoromethyl (CF3) or fluoro (F) groups on an N-aryl moiety, can enhance in vitro activity against certain targets. mdpi.com Conversely, replacing an N-aryl group with other heterocyclic rings can lead to a loss of cytotoxicity, indicating that the arylpiperazine moiety is essential for binding in some contexts. mdpi.com

In broader studies of piperazine derivatives, the trend in potency has been shown to be dependent on the specific biological target. For example, in one series of acaricidal agents, N-sulfonyl groups conferred higher activity than N-acyl or N-alkyl groups. nih.gov This highlights that the optimal N-substituent is highly dependent on the specific therapeutic application. The two nitrogen atoms within the piperazine ring contribute to a large polar surface area and offer hydrogen bond acceptor sites, which can improve water solubility and bioavailability. nih.gov The strategic selection of N-substituents is therefore a key strategy for optimizing both the pharmacodynamic and pharmacokinetic profiles of these compounds. researchgate.net

| Compound Series | N4-Substituent (R) | General Effect on Activity | Reference Target Class |

|---|---|---|---|

| A | Methyl | Moderate Activity | Antifungal |

| B | Ethyl | Decreased Activity vs. Methyl | Dopamine Receptors |

| C | Phenyl | High Activity | Serotonin (B10506) Receptors |

| D | 4-Chlorophenyl | Enhanced Activity | Antimycobacterial |

| E | Trifluoromethylsulfonyl | Potent Activity | Acaricidal |

Influence of Methyl Group Stereochemistry on Efficacy

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. For this compound, the methyl group at the C3 position creates a chiral center, resulting in (R)- and (S)-enantiomers. The spatial orientation of this methyl group can profoundly impact the molecule's ability to fit into the binding site of a biological target.

The synthesis of enantiomerically pure forms, such as (R)-4-N-Trityl-2-methylpiperazine (note the different numbering), is a key step in evaluating the influence of stereochemistry. smolecule.comchemicalbook.com In many classes of bioactive compounds, one enantiomer displays significantly higher affinity or efficacy than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which must complement the topography of the receptor or enzyme active site for optimal interaction.

Exploration of the Trityl Moiety's Role in Biological Activity

The triphenylmethyl (trityl) group is a large, sterically demanding moiety that significantly influences the properties of the parent molecule. total-synthesis.com Its role in this compound derivatives is multifaceted, potentially acting as a simple protecting group to facilitate synthesis or as an active pharmacophoric element that contributes directly to biological activity.

Substituent Effects on the Triphenylmethyl Group

Just as substituents on the N4-position of the piperazine ring can modulate activity, modifications to the three phenyl rings of the trityl group can also fine-tune the molecule's pharmacological profile. Introducing electron-donating or electron-withdrawing groups at the para positions of the phenyl rings can alter the electronic properties and stability of the trityl moiety.

For example, the introduction of methoxy (B1213986) groups (e.g., 4-methoxytrityl (MMT) or 4,4'-dimethoxytrityl (DMT)) increases the electron density of the aromatic system. highfine.com This can enhance cation stability if the trityl group is involved in a binding interaction that favors a partial positive charge. These substitutions also impact the group's lability under acidic conditions, a key consideration if it is being used as a protecting group. highfine.com While specific studies on substituted trityl groups in the context of this compound are limited, research on other molecular scaffolds shows that such modifications can influence receptor binding. For instance, in the development of ligands for adenosine (B11128) receptors, para-substituted phenyl rings generally showed higher affinity than their meta-substituted counterparts. nih.gov The electronic nature of these substituents can affect CH–π or π–π stacking interactions with aromatic residues in a receptor binding pocket. mdpi.com

| Trityl Variant | Abbreviation | Substituent | Key Property Change |

|---|---|---|---|

| Trityl | Trt | None | Standard bulk and lipophilicity. |

| 4-Methoxytrityl | MMT | One p-OCH₃ group | Increased acid lability compared to Trt. |

| 4,4'-Dimethoxytrityl | DMT | Two p-OCH₃ groups | Greater acid lability than MMT. |

Trityl Group as a Pharmacophoric Element or Protecting Group

The trityl group is widely recognized in organic synthesis as a protecting group for amines, alcohols, and thiols, prized for its steric bulk and its stability in basic conditions while being easily removable under mild acidic conditions. total-synthesis.comhighfine.comcommonorganicchemistry.com In the synthesis of piperazine derivatives, it can be used to selectively block one nitrogen atom while reactions are carried out on the other. smolecule.com

However, the role of the trityl group may extend beyond that of a simple protecting group. In medicinal chemistry, a pharmacophore is defined as the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target. d-nb.infonih.gov The large, hydrophobic, and rigid structure of the trityl group could serve as a "hydrophobic anchor," fitting into a large, nonpolar pocket on a receptor or enzyme. Its significant steric hindrance could also provide selectivity by preventing the molecule from binding to smaller, undesired sites. acs.orgacs.org

Determining whether the trityl group acts as a pharmacophore or merely as a bulky auxiliary often involves comparing the activity of the tritylated compound with that of its detritylated analog or with derivatives where the trityl group is replaced by other bulky, hydrophobic moieties. A significant drop in activity upon removal or replacement of the trityl group would suggest it plays a direct role in binding and is therefore a key pharmacophoric element.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for rational drug design. nih.govmdpi.com

These models work by aligning a series of structurally related compounds and calculating their steric and electrostatic fields. Statistical methods are then used to build a model that predicts the biological activity based on these fields. The output is often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

For example, a CoMFA model for a series of piperazine derivatives might reveal:

Steric Fields: Green contours might indicate areas where bulky groups are favorable for activity, while yellow contours might show regions where bulk is detrimental (steric hindrance). This could help optimize the size of substituents on both the N4-position and the trityl group.

Electrostatic Fields: Blue contours could highlight areas where positive charge is preferred, suggesting the placement of electron-donating groups or basic nitrogens. Red contours would indicate where negative charge is favorable, guiding the addition of electron-withdrawing groups. mdpi.com

While specific QSAR studies on this compound itself are not widely published, models developed for other piperazine-containing compounds have successfully guided the synthesis of more potent analogs. nih.govresearchgate.netmdpi.com Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of lead candidates. nih.gov

Development of Predictive Models for Biological Activity

The foundation of a QSAR study lies in the creation of a robust predictive model. This process begins with a dataset of compounds, in this case, piperazine derivatives, for which the biological activity (e.g., inhibitory concentration IC50) has been experimentally determined. scispace.com This dataset is strategically divided into a 'training set' and a 'test set'. scispace.comresearchgate.net

The training set comprises the majority of the compounds and is used to build the model. nih.gov Various statistical and computational methods are employed to generate a mathematical equation that links the structural features of the molecules to their biological activity. longdom.org Commonly used techniques for piperazine derivatives include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and various calculated molecular properties, known as descriptors (independent variables). scispace.comlongdom.org

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They can capture intricate and non-linear relationships between molecular descriptors and activity, which may be missed by linear methods. scirp.org

Application of Molecular Descriptors and Statistical Validation in QSAR

The predictive power of a QSAR model is fundamentally dependent on two key components: the selection of appropriate molecular descriptors and rigorous statistical validation. researchgate.net

Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. nih.gov For a series of this compound derivatives, thousands of descriptors can be calculated using specialized software like DRAGON and PaDEL. scispace.comresearchgate.netnih.gov These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, reflecting the basic molecular composition, such as molecular weight, number of atoms, number of bonds (e.g., double bonds, nDB), and counts of specific elements (e.g., number of oxygen atoms, nO). scispace.comnih.gov

Topological Descriptors: Based on the 2D representation of the molecule, these descriptors describe atomic connectivity, molecular size, shape, and branching. nih.govmdpi.com

Geometrical Descriptors: These 3D descriptors are derived from the spatial arrangement of the atoms and require knowledge of the molecule's conformation. nih.gov

Electronic Descriptors: These quantum chemical descriptors quantify the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to molecular reactivity. ucsb.edujocpr.com

Physicochemical Descriptors: This category includes properties like hydrophobicity (logP), molar refractivity (MR), and polarizability, which influence how a drug interacts with biological systems. longdom.orgdrugdesign.org

In a study on piperazine and keto piperazine derivatives, constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were found to be vital for activity. researchgate.net

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Reflects the molecular composition and constitution. | Molecular Weight, Number of Double Bonds (nDB), Number of Oxygen Atoms (nO), Sum of atomic van der Waals volumes (Sv) |

| Topological | Describes the 2D connectivity and branching of atoms. | Connectivity Indices, Shape Indices |

| Geometrical | Based on the 3D spatial arrangement of atoms. | Molecular Surface Area, Volume |

| Electronic | Quantifies electronic properties from quantum mechanics. | HOMO Energy, LUMO Energy, Dipole Moment |

| Physicochemical | Describes properties like lipophilicity and polarizability. | logP, Molar Refractivity (MR), Polar Surface Area (PSA) |

Statistical Validation

Validation is a critical step to ensure that a QSAR model is robust, reliable, and not a result of chance correlation. derpharmachemica.comresearchgate.net This process involves both internal and external validation methods.

Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. scispace.comderpharmachemica.com In LOO, a single compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. nih.gov The results are used to calculate the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net

External Validation: This is the ultimate test of a model's predictive power, where the model is used to predict the activity of the test set compounds. derpharmachemica.com The key statistical parameter here is the predictive R² (R²pred), which measures the correlation between the predicted and experimental activities for the test set. researchgate.net

Several statistical metrics are used to evaluate the quality of a QSAR model. A robust model for piperazine derivatives, for instance, reported a high correlation coefficient (R² = 0.846), a strong cross-validation coefficient (Q² = 0.818), and an excellent predictive R² (R²pred = 0.821). scispace.com

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² | Assesses the internal predictive ability of the model (robustness). | > 0.5 |

| Predictive R-squared | R²pred | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Measures the deviation between predicted and actual values. | Low value |

Through the careful selection of descriptors and rigorous validation, predictive QSAR models can be developed to provide valuable insights into the structure-activity relationships of this compound derivatives, guiding the design of new compounds with improved therapeutic potential.

Advanced Applications of 1 Trityl 3 Methylpiperazine in Chemical Science

Utility in Coordination Chemistry and Supramolecular Assembly

The design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers rely on the versatile binding capabilities of organic ligands. Piperazine (B1678402) and its derivatives are well-regarded in this context for their ability to bridge metal centers, leading to the formation of diverse and functional materials.

Ligand Design for Metal Complexes and Metallation Studies

The piperazine moiety within 1-Trityl-3-methylpiperazine offers two nitrogen atoms that can coordinate with metal ions, making it a bidentate ligand. The presence of the bulky trityl group, however, introduces significant steric hindrance, which can be strategically exploited in ligand design. This steric bulk can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unusual structures and reactivity.

For instance, the trityl group can direct the self-assembly of metal complexes by preventing the formation of densely packed structures, thereby favoring the creation of specific, well-defined cavities and pores. This is a critical aspect in the development of catalysts and materials for molecular recognition.

Metallation studies involving piperazine derivatives often focus on the deprotonation of the N-H group, followed by the introduction of a metal. In the case of this compound, the nitrogen atom not attached to the trityl group is available for such reactions. The resulting metal complexes can serve as valuable intermediates in organic synthesis or as components of larger supramolecular structures. The synthesis of such complexes is a testament to the versatility of the piperazine scaffold in creating molecules with potential applications in catalysis and materials science nih.gov.

Applications in Crystal Engineering and Network Formation

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties. This is achieved by controlling the intermolecular interactions within the crystal lattice. The trityl group in this compound is particularly well-suited for this purpose. Its bulky and rigid nature can be used to control the packing of molecules in the solid state, a concept sometimes referred to as a "supramolecular protective group" mdpi.com.

The formation of hydrogen bonds is a key tool in crystal engineering. While the trityl group itself is not a hydrogen bond donor or acceptor, the piperazine ring contains a secondary amine that can participate in hydrogen bonding. The interplay between the steric demands of the trityl group and the hydrogen-bonding capabilities of the piperazine moiety can lead to the formation of complex and predictable supramolecular networks. For example, piperazine-based ligands have been successfully used in the construction of coordination polymers, where they bridge metal centers to form extended one-, two-, or three-dimensional structures figshare.comresearchgate.net. The specific substitution pattern of this compound could lead to novel network topologies with potential applications in gas storage or separation.

The principles of crystal engineering have been widely applied to pharmaceutical compounds to improve their physical properties, such as solubility and bioavailability nih.gov. While not a pharmaceutical itself, the study of the crystal structure of this compound and its derivatives can provide valuable insights into the design of crystalline materials.

| Structural Feature | Role in Coordination Chemistry | Potential Application |

| Piperazine Ring | Bidentate ligand, hydrogen bond donor/acceptor | Formation of metal-organic frameworks (MOFs), catalysis |

| Trityl Group | Steric hindrance, control of molecular packing | Design of specific cavity sizes in materials, molecular recognition |

| Methyl Group | Chiral center, subtle electronic effects | Enantioselective catalysis, chiral resolution |

Application as Derivatizing and Labeling Reagents

In the realm of analytical chemistry, particularly in the study of biological molecules, the use of derivatizing and labeling reagents is crucial for enhancing detection and quantification. The trityl group's properties make it an interesting candidate for the development of novel reagents for these purposes.

Chemical Labeling in Quantitative Proteomics and Biomolecule Analysis

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. A common strategy involves the use of chemical labels that are introduced onto peptides, which are the products of protein digestion. These labels often contain stable isotopes, allowing for the differentiation of peptides from different samples in a mass spectrometer.

The trityl group, being a stable and bulky moiety, can be functionalized to create a reactive handle that can be attached to peptides, for example, at the N-terminus or on the side chain of certain amino acids. The large size of the trityl group can also be advantageous in certain mass spectrometry techniques. Trityl-based mass tags have been designed for mass-spectrometric applications, where their stability and ionization properties are beneficial nih.gov.

The general workflow for quantitative proteomics using chemical labeling involves:

Protein extraction and digestion into peptides.

Labeling of peptides with a specific reagent.

Analysis of the labeled peptides by mass spectrometry.

Data analysis to determine the relative abundance of proteins.

While this compound itself may not be a direct labeling reagent, its core structure could be modified to incorporate a reactive group, making it a useful tool in this field.

Development of Isotopic Labeling Strategies

Isotopic labeling is a powerful technique used to trace the fate of molecules in biological systems or to quantify them in complex mixtures . The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

The synthesis of isotopically labeled versions of this compound or its derivatives could lead to the development of new isotopic labeling reagents. For example, incorporating ¹³C or ¹⁵N into the piperazine ring or deuterium into the methyl or trityl groups would create a molecule with a distinct mass signature.

These labeled compounds could then be used in a variety of applications, including:

Quantitative Proteomics: As part of isobaric or isotopic labeling tags for peptide quantification nih.govnih.gov.

Metabolic Labeling: To trace the metabolic fate of molecules in cells or organisms.

Internal Standards: For accurate quantification in mass spectrometry-based assays.

The development of new isotopic labeling strategies is an active area of research, driven by the need for more accurate and sensitive analytical methods in the life sciences x-chemrx.com.

| Labeling Strategy | Principle | Application of Trityl-Piperazine Scaffold |

| Chemical Labeling | Covalent attachment of a tag to a biomolecule for detection. | A functionalized trityl-piperazine derivative could act as a mass tag. |

| Isotopic Labeling | Incorporation of stable isotopes to create a mass difference for quantification. | Isotopically enriched this compound could be used as a labeling reagent or internal standard. |

Intellectual Property and Regulatory Landscape

Patent Analysis for Synthesis and Applications

A review of the patent landscape reveals that while patents specifically claiming "1-Trityl-3-methylpiperazine" as a novel composition of matter are not prominent, the methods for its synthesis are well-covered within broader patents for piperazine (B1678402) derivatives. The trityl group serves as a protecting group, indicating that this compound is a key intermediate in multi-step synthetic processes.

The synthesis of this compound can be inferred from patented methodologies for the synthesis of its core components: 1-methylpiperazine and the N-tritylation of piperazine rings.

Patented methods for producing the 1-methylpiperazine core often involve the direct methylation of piperazine. For instance, one patented process describes the reaction of piperazine with methyl chloride in a molar excess of piperazine. google.com This reaction is typically conducted under pressure and at elevated temperatures, ranging from 80 to 200°C. google.com The use of a solvent such as ethylene glycol or diethylene glycol can facilitate the reaction and subsequent purification. google.com Another patented approach involves the reaction of diethanolamine with methylamine at high temperatures (180° to 230°C) and pressures (50 to 300 bar) over a metal-containing catalyst in the presence of hydrogen.

The introduction of the trityl protecting group onto a piperazine nitrogen is also a patented process. A common method involves reacting the piperazine compound with triphenylmethyl (trityl) chloride in a suitable solvent. One patented example details the slow addition of a toluene solution of trityl chloride to a cooled solution of piperazine in a toluene/methanol mixture. justia.com After the reaction is complete, the product is isolated, often as a salt, to ensure stability and ease of handling. justia.com

Combining these patented steps, a likely synthetic route to this compound would first involve the synthesis of 3-methylpiperazine, followed by the selective protection of one of the nitrogen atoms with a trityl group. The trityl group's function is to prevent that nitrogen from reacting in subsequent steps, allowing for chemical modifications at other positions of the molecule.

The patent literature suggests that this compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block in the synthesis of various therapeutic agents. The piperazine moiety is a common scaffold in drug discovery, and its derivatives have been patented for a wide range of applications. nih.govresearchgate.net

Piperazine-containing compounds have been the subject of numerous patents for their activity as:

Central Nervous System (CNS) Agents: Including antipsychotics, antidepressants, and anxiolytics. nih.gov

Anticancer Agents: Many kinase inhibitors used in oncology incorporate a piperazine ring. nih.gov

Antiviral and Anti-inflammatory Agents: The piperazine nucleus is found in various patented compounds with these activities. nih.gov

Regulatory Considerations in Drug Discovery and Development (General Frameworks)

While there are no specific regulatory guidelines for this compound, its use as an intermediate in the synthesis of pharmaceutical compounds means it falls under the general regulatory frameworks for drug discovery and development. These frameworks are established by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

For any new drug candidate that is synthesized using this compound, a comprehensive data package must be submitted to regulatory authorities. A key component of this is the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

The CMC information would need to detail the synthesis of the final drug substance, which includes information about the starting materials and intermediates, such as this compound. This includes:

Characterization: The identity, purity, and quality of the intermediate must be thoroughly characterized.

Specifications: There must be established specifications for the intermediate to ensure consistency between batches.

Impurity Profile: Any impurities in the intermediate that could be carried over to the final drug substance must be identified and controlled.

The stability of the intermediate and the final drug product must also be demonstrated. Regulatory guidelines require data to show how the quality of the substance varies over time under different environmental conditions, such as temperature and humidity. This information is crucial for determining the shelf life and appropriate storage conditions for the drug product.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel N-Tritylpiperazine Analogs with Enhanced Specificity

The N-tritylpiperazine scaffold is a privileged structure in medicinal chemistry, and the design and synthesis of novel analogs with enhanced specificity is a key area of future research. researchgate.net The trityl group, while often used as a protecting group, can also play a role in the biological activity of the final compound. acs.orgnih.gov The synthesis of new derivatives often involves modifying the piperazine (B1678402) ring or the trityl group itself to fine-tune the molecule's properties.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. nih.govmdpi.com For instance, research on related piperazine derivatives has shown that substitutions on the piperazine ring can significantly impact biological activity. mdpi.comnih.gov In the context of N-tritylpiperazine analogs, future research will likely focus on introducing various substituents to explore their effects on target binding and selectivity. For example, studies on other heterocyclic compounds have demonstrated that the addition of specific functional groups can enhance anticancer or anti-parasitic activity. nih.govtubitak.gov.tr

A significant focus will be on the asymmetric synthesis of these analogs to produce enantiomerically pure compounds, as different enantiomers can have vastly different biological activities and safety profiles. nih.govnih.gov Catalytic asymmetric synthesis methods are being developed to create chiral piperazines with high enantiomeric excess. ubc.caacs.org

Table 1: Examples of Structure-Activity Relationship Insights for Piperazine Derivatives

| Modification | Effect on Biological Activity | Reference |

| Introduction of a carbonyl linker to a phenylthiazole connected at a piperazine nitrogen | Improved binding properties to RNA targets | nih.gov |

| Substitution with N-methylpiperazine on a naphthalene (B1677914) diimide core | Showed sub-micromolar activity against Trypanosoma brucei and Leishmania major parasites | nih.gov |

| Addition of a piperazine acetamide (B32628) group at the 6-position of a flavonoid derivative | Demonstrated the best antiangiogenic activity | mdpi.com |

| N-alkylation of vindoline (B23647) with N-substituted piperazines | Resulted in compounds with significant antiproliferative activity against various cancer cell lines | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. qut.edu.au These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design and optimization of novel compounds. researchgate.netrsc.org For N-tritylpiperazine analogs, AI and ML can be employed in several ways.

Pharmacophore modeling, an approach that defines the essential three-dimensional arrangement of functional groups required for biological activity, can be enhanced with machine learning algorithms. nih.govpharmacophorejournal.com By analyzing the structures of known active piperazine derivatives, ML models can generate and refine pharmacophore hypotheses to guide the design of new analogs with a higher probability of being active. nih.govmdpi.com

Furthermore, machine learning models can be trained to predict various properties of designed compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising drug-like properties, saving time and resources. mdpi.comnih.govmdpi.com For example, ML algorithms like artificial neural networks (ANN) and support vector machines (SVM) have been used to model and predict the solubility of piperazine solutions. acs.orgbohrium.com

Table 2: Applications of AI and Machine Learning in Drug Design

| AI/ML Application | Description | Potential Benefit for N-Tritylpiperazine Analogs | Reference |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Guides the design of new analogs with a higher likelihood of binding to the desired target. | nih.govpharmacophorejournal.com |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Rapidly identifies potential new N-tritylpiperazine-based drug candidates. | mdpi.comnih.gov |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of compounds. | Prioritizes the synthesis of analogs with favorable drug-like properties. | nih.gov |

| Synthesis Optimization | Optimizes reaction conditions for chemical synthesis. | Improves the yield and efficiency of synthesizing N-tritylpiperazine derivatives. | bohrium.com |

Elucidation of Novel Biological Targets and Therapeutic Indications

While 1-Trityl-3-methylpiperazine is primarily an intermediate, its core structure is found in molecules with a wide range of biological activities, suggesting that its derivatives could be explored for new therapeutic applications. nih.govontosight.ai The piperazine scaffold is present in numerous drugs targeting the central nervous system (CNS), and research into novel piperazine derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's is an active area. nih.govresearchgate.netneurodegenerationresearch.eufrontiersin.orgmdpi.commdpi.comfrontiersin.org Future studies may investigate the potential of N-trityl-3-methylpiperazine analogs to modulate targets relevant to these conditions.